Cas no 1399656-47-3 (5-(2-Ethyl-5-methyl-2H-pyrazole-3-carbonyl)-furan-2-carboxylic acid)

5-(2-Ethyl-5-methyl-2H-pyrazole-3-carbonyl)-furan-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 5-(2-Ethyl-5-methyl-2H-pyrazole-3-carbonyl)-furan-2-carboxylic acid
- 2-Furancarboxylic acid, 5-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-
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- インチ: 1S/C12H12N2O4/c1-3-14-8(6-7(2)13-14)11(15)9-4-5-10(18-9)12(16)17/h4-6H,3H2,1-2H3,(H,16,17)
- InChIKey: NKDVXUARIZYCLS-UHFFFAOYSA-N
- SMILES: O1C(C(C2N(CC)N=C(C)C=2)=O)=CC=C1C(O)=O
5-(2-Ethyl-5-methyl-2H-pyrazole-3-carbonyl)-furan-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM502214-1g |
5-(1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylicacid |
1399656-47-3 | 97% | 1g |
$676 | 2023-02-02 |
5-(2-Ethyl-5-methyl-2H-pyrazole-3-carbonyl)-furan-2-carboxylic acid 関連文献
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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5-(2-Ethyl-5-methyl-2H-pyrazole-3-carbonyl)-furan-2-carboxylic acidに関する追加情報
Research Brief on 5-(2-Ethyl-5-methyl-2H-pyrazole-3-carbonyl)-furan-2-carboxylic acid (CAS: 1399656-47-3)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of heterocyclic compounds in drug discovery and development. Among these, 5-(2-Ethyl-5-methyl-2H-pyrazole-3-carbonyl)-furan-2-carboxylic acid (CAS: 1399656-47-3) has emerged as a promising scaffold due to its unique structural features and potential biological activities. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and applications in drug development.
The compound, characterized by the fusion of pyrazole and furan rings, has attracted attention for its potential as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have explored its role as a key building block in the development of enzyme inhibitors, particularly those targeting inflammatory and oncogenic pathways. The presence of both carboxylic acid and carbonyl functionalities within its structure enhances its ability to interact with biological targets, making it a valuable candidate for further investigation.
A study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficient synthesis of 5-(2-Ethyl-5-methyl-2H-pyrazole-3-carbonyl)-furan-2-carboxylic acid via a multi-step reaction sequence involving the condensation of 2-ethyl-5-methyl-2H-pyrazole-3-carboxylic acid with furan-2-carboxylic acid derivatives. The optimized synthetic route achieved a high yield (78%) and purity (>98%), as confirmed by HPLC and NMR analyses. The study also highlighted the compound's stability under physiological conditions, which is crucial for its potential therapeutic applications.
Pharmacological evaluations have revealed that 5-(2-Ethyl-5-methyl-2H-pyrazole-3-carbonyl)-furan-2-carboxylic acid exhibits moderate inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme involved in inflammatory processes. In vitro assays using human macrophage cells showed a dose-dependent reduction in prostaglandin E2 (PGE2) production, with an IC50 value of 12.3 µM. These findings suggest its potential as a lead compound for the development of novel anti-inflammatory agents.
Further investigations into the compound's mechanism of action have utilized molecular docking simulations, which revealed favorable binding interactions with the active site of COX-2. The furan ring was found to engage in π-π stacking interactions with key amino acid residues, while the carboxylic acid group formed hydrogen bonds with the enzyme's catalytic pocket. These insights provide a structural basis for future modifications aimed at enhancing the compound's potency and selectivity.
In addition to its anti-inflammatory properties, preliminary studies have explored the anticancer potential of 5-(2-Ethyl-5-methyl-2H-pyrazole-3-carbonyl)-furan-2-carboxylic acid. Screening against a panel of cancer cell lines demonstrated selective cytotoxicity towards breast cancer cells (MCF-7), with an IC50 of 25.6 µM. Mechanistic studies indicated that the compound induces apoptosis via the mitochondrial pathway, as evidenced by increased caspase-3 activity and cytochrome c release. These results warrant further investigation into its potential as an anticancer agent.
Despite these promising findings, challenges remain in optimizing the pharmacokinetic properties of 5-(2-Ethyl-5-methyl-2H-pyrazole-3-carbonyl)-furan-2-carboxylic acid. Recent pharmacokinetic studies in rodent models revealed moderate oral bioavailability (42%) and a relatively short half-life (2.3 hours). Strategies such as prodrug derivatization or formulation development are currently being explored to address these limitations and improve its therapeutic potential.
In conclusion, 5-(2-Ethyl-5-methyl-2H-pyrazole-3-carbonyl)-furan-2-carboxylic acid represents a valuable chemical entity with diverse pharmacological activities. Its dual functionality as both an anti-inflammatory and anticancer agent, combined with its synthetic accessibility, positions it as an attractive candidate for further drug development efforts. Future research should focus on structural optimization, mechanism elucidation, and preclinical evaluation to fully realize its therapeutic potential.
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